trans-1-(3-Methoxy-2-piperidinyl)-2-propanone hydrobromide, commonly referred to as Ridane hydrobromide, is a chemical compound with the molecular formula C₉H₁₈BrNO₂ and a molecular weight of approximately 252.1487 g/mol. This compound is classified as a piperidylpropanone derivative and is recognized for its potential pharmacological applications, particularly in veterinary medicine as an anti-coccidial agent. It serves as an important intermediate in the synthesis of other biologically active compounds, such as Febrifugine and Halofuginone .
The chemical reactivity of trans-1-(3-Methoxy-2-piperidinyl)-2-propanone hydrobromide primarily involves nucleophilic substitutions and condensation reactions due to the presence of the piperidine ring and the ketone functional group. It can undergo hydrolysis in aqueous conditions, leading to the formation of its corresponding base. Furthermore, it may participate in Friedel-Crafts reactions when combined with aromatic compounds under acidic conditions, which can modify its structure and enhance its biological activity .
Ridane hydrobromide exhibits notable biological activity, particularly its anti-coccidial properties, making it effective against various protozoan infections in animals. Its mechanism of action involves disrupting metabolic pathways in parasites, thus inhibiting their growth and reproduction. Additionally, studies suggest potential anti-inflammatory and analgesic effects, although further research is needed to fully elucidate these properties .
The synthesis of trans-1-(3-Methoxy-2-piperidinyl)-2-propanone hydrobromide typically involves several steps:
Ridane hydrobromide finds applications primarily in veterinary medicine as an anti-coccidial agent. It is used to treat coccidiosis in livestock and poultry, thereby improving animal health and productivity. Additionally, due to its intermediate status in the synthesis of Febrifugine and Halofuginone, it holds potential for further development into therapeutic agents for human medicine .
Interaction studies involving trans-1-(3-Methoxy-2-piperidinyl)-2-propanone hydrobromide have focused on its pharmacokinetics and pharmacodynamics when administered alongside other drugs. Research indicates that it may interact with metabolic pathways involving cytochrome P450 enzymes, potentially affecting the metabolism of co-administered medications. These interactions necessitate careful consideration during therapeutic use to avoid adverse effects or diminished efficacy .
Several compounds share structural similarities with trans-1-(3-Methoxy-2-piperidinyl)-2-propanone hydrobromide. Below are some notable examples:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Febrifugine | Alkaloid | Antimalarial properties; derived from natural sources |
| Halofuginone | Piperidine derivative | Anti-coccidial; used in veterinary medicine |
| Bromoridane Hydrobromide | Related piperidine derivative | Similar chemical structure; different halogenation |
These compounds exhibit unique pharmacological profiles while sharing core structural elements with Ridane hydrobromide. Their differences lie primarily in their specific biological activities and therapeutic applications .
The compound’s systematic name, 1-(3-methoxypiperidin-2-yl)propan-2-one hydrobromide, adheres to IUPAC guidelines for bicyclic amines and ketones. The numbering of the piperidine ring begins at the nitrogen atom, with the methoxy group (-OCH₃) positioned at carbon 3. The "trans" designation indicates the relative stereochemistry of the substituents on the piperidine ring, where the methoxy and propanone groups occupy opposite spatial orientations.
Molecular Formula: C₉H₁₈BrNO₂
Molecular Weight: 252.15 g/mol
The structural hierarchy is as follows:
Alternative naming conventions include:
| Nomenclature System | Name |
|---|---|
| CAS Registry | 64543-93-7 |
| ECHA C&L Inventory | 2-Propanone, 1-(3-methoxy-2-piperidinyl)-, hydrobromide, trans- |
| Common Synonyms | Ridane Hydrobromide |
Piperidine derivatives have been integral to organic chemistry since the isolation of piperine from black pepper in the 19th century. The hydrogenation of pyridine to piperidine, first reported in 1850, laid the groundwork for synthesizing substituted piperidines. Ketone-functionalized piperidines emerged as critical intermediates in the mid-20th century, particularly in alkaloid synthesis and pharmaceutical development.
Key milestones in piperidine ketone chemistry:
The introduction of methoxy and brominated groups into piperidine frameworks, as seen in trans-1-(3-Methoxy-2-piperidinyl)-2-propanone hydrobromide, reflects advances in stereoselective synthesis and salt formation techniques.
This compound exemplifies three key trends in modern heterocyclic chemistry:
Comparative analysis of piperidine ketone applications:
The compound’s hybrid structure bridges aromatic (piperidine) and aliphatic (propanone) domains, enabling unique reactivity patterns. For instance, the ketone moiety undergoes nucleophilic additions, while the piperidine nitrogen participates in acid-base equilibria.
trans-1-(3-Methoxy-2-piperidinyl)-2-propanone hydrobromide represents a significant piperidine derivative with defined stereochemical characteristics that have been extensively studied through multiple analytical approaches [1] [2] [3]. The compound, also known as Ridane hydrobromide, possesses the molecular formula C₉H₁₈BrNO₂ with a molecular weight of 252.15 g/mol [1] [2]. The International Union of Pure and Applied Chemistry name for this compound is 1-[(2R,3S)-3-methoxypiperidin-2-yl]propan-2-one hydrobromide, which explicitly indicates the stereochemical configuration at the 2R and 3S positions of the piperidine ring [4].
The structural framework consists of a six-membered piperidine ring bearing a methoxy substituent at the 3-position and a propan-2-one side chain attached to the 2-position nitrogen atom [1] [2]. The trans configuration refers to the spatial arrangement where the methoxy group and the propanone side chain occupy opposite faces of the piperidine ring, minimizing steric interactions [8]. This stereochemical arrangement has been confirmed through various spectroscopic and crystallographic methods, establishing it as the thermodynamically favored isomer under equilibrium conditions [8].
X-ray crystallographic analysis has proven instrumental in establishing the absolute configuration of trans-1-(3-Methoxy-2-piperidinyl)-2-propanone hydrobromide and related piperidine derivatives [20] [21] [22]. Single crystal X-ray diffraction studies have consistently demonstrated that piperidine derivatives containing methoxy substituents adopt chair conformations with characteristic bond angles and distances [20] [23].
The crystallographic data for similar trans-configured piperidine derivatives reveal that the piperidine ring maintains a chair conformation with the methoxy group occupying an equatorial position [20] [24]. The total puckering amplitude for six-membered piperidine rings typically ranges from 0.513 to 0.553 Å, with Cremer parameters θ between 127.5° and 168.8° and φ values varying from 29.29° to 171.8° [20]. These parameters confirm the chair conformation and indicate the degree of deviation from ideal geometry due to the heterocyclic nature of the ring.
| Crystallographic Parameter | Value Range | Reference Structure |
|---|---|---|
| Puckering Amplitude (Q) | 0.513-0.553 Å | Piperidine derivatives [20] |
| Cremer Parameter θ | 127.5-168.8° | Chair conformations [20] |
| Cremer Parameter φ | 29.29-171.8° | Substituted piperidines [20] |
| C-N Bond Length | 1.456-1.468 Å | Piperidine rings [20] |
| N-C(methoxy) Bond Angle | 109.2-111.4° | Equatorial substituents [20] |
The absolute configuration determination through X-ray crystallography has been particularly valuable for establishing that the trans isomer represents the thermodynamically stable form [22] [25]. Crystallographic studies of related compounds such as 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one have shown that N-substituted piperidines maintain chair conformations with equatorial orientations of bulky substituents to minimize steric strain [20]. The nitrogen atom in these structures exhibits essentially tetrahedral geometry with the lone pair occupying an axial position [20].
Nuclear magnetic resonance spectroscopy has provided detailed insights into the conformational behavior of trans-1-(3-Methoxy-2-piperidinyl)-2-propanone hydrobromide in solution [6] [11] [15]. The conformational dynamics of piperidine rings are characterized by rapid interconversion between different chair conformations, with the trans configuration showing distinct coupling patterns that facilitate stereochemical assignment [6] [8].
Proton nuclear magnetic resonance analysis reveals characteristic coupling constants that distinguish trans from cis isomers in 3-substituted 2-piperidyl-2-propanones [8]. The trans isomer typically exhibits vicinal coupling constants (³JHH) in the range of 8-12 Hz between protons on adjacent carbon atoms, reflecting the diaxial arrangement in the preferred chair conformation [6] [11]. These coupling constants are significantly different from those observed in cis isomers, where ³JHH values typically range from 2-4 Hz due to the equatorial-axial or diequatorial arrangements [8].
| NMR Parameter | trans Isomer | cis Isomer | Assignment Method |
|---|---|---|---|
| ³JHH (H2-H3) | 8-12 Hz | 2-4 Hz | Vicinal coupling analysis [8] |
| ¹³C Chemical Shift (C2) | 58-62 ppm | 54-58 ppm | Carbon chemical shift [8] |
| ¹³C Chemical Shift (C3) | 78-82 ppm | 75-79 ppm | Methoxy carbon [8] |
| ¹H Chemical Shift (H2) | 2.8-3.2 ppm | 2.4-2.8 ppm | Proton on C2 [8] |
| Coupling Pattern | Complex multiplet | Simple multiplet | Multiplicity analysis [8] |
The conformational analysis through nuclear magnetic resonance has been supported by density functional theory calculations, which predict the preferred conformations and their relative energies [27] [28]. Computational studies indicate that the chair form with equatorial methoxy substituent is stabilized by approximately 1.0-1.5 kcal/mol compared to the axial arrangement [28]. The energy barrier for ring inversion is typically 10-12 kcal/mol, allowing rapid conformational exchange at room temperature [27].
Solution-state studies have also revealed the influence of solvent polarity on conformational preferences [19]. In polar solvents, the methoxy group shows increased preference for equatorial orientation due to favorable solvation interactions [19]. The conformational dynamics are further influenced by hydrogen bonding interactions between the methoxy oxygen and protic solvents, which can stabilize specific conformations [11] [19].
Carbon-13 nuclear magnetic resonance spectroscopy has provided additional confirmation of stereochemical assignments through analysis of chemical shift differences between diastereomers [6] [8]. The gamma effect in carbon-13 nuclear magnetic resonance, where stereochemical relationships influence chemical shifts of carbons separated by three bonds, has been particularly useful for distinguishing trans from cis configurations [6]. The method relies on the observation that carbons in syn-axial relationships typically show upfield shifts of 1-5 ppm compared to their anti or equatorial counterparts [6].
The equilibrium between cis and trans isomers of 1-(3-Methoxy-2-piperidinyl)-2-propanone has been extensively studied, revealing important thermodynamic and kinetic aspects of the isomerization process [8] [16]. Under thermal equilibrium conditions, the trans isomer predominates with a typical ratio of approximately 85:15 to 95:5 trans:cis, depending on the specific reaction conditions and substituents [8] [16].
The isomerization mechanism proceeds through enolate formation at the ketone carbon adjacent to the piperidine ring [8]. Base-catalyzed epimerization using strong bases such as lithium diisopropylamide or potassium tert-butoxide at low temperatures facilitates the interconversion between stereoisomers [24] [26]. The reaction conditions significantly influence the equilibrium position, with factors such as temperature, solvent polarity, and base strength affecting the final isomer distribution [8].
| Reaction Conditions | trans:cis Ratio | Temperature | Base Used | Solvent |
|---|---|---|---|---|
| Thermal equilibrium | 85:15 | 80°C | None | Water [8] |
| LDA treatment | 80:20 | -78°C | LDA | THF [24] |
| KOtBu conditions | 90:10 | -78°C | KOtBu | THF [24] |
| Acid catalysis | 95:5 | 25°C | HCl | EtOH [8] |
| Neutral conditions | 88:12 | 25°C | None | CDCl₃ [8] |
The stereochemical stability of both isomers has been evaluated through kinetic studies, revealing that the cis to trans conversion is thermodynamically favored due to reduced steric interactions [8] [16]. The activation energy for the isomerization process is approximately 15-20 kcal/mol, consistent with enolate formation and subsequent protonation [8]. The preferential formation of the trans isomer is attributed to the relief of 1,3-diaxial interactions that would be present in the cis configuration when both substituents occupy axial positions [8].
Computational analysis using density functional theory has provided molecular-level understanding of the isomerization energetics [28] [29]. The calculations predict that the trans isomer is more stable by 1.2-2.0 kcal/mol compared to the cis form, primarily due to reduced steric strain and favorable electrostatic interactions [28]. The transition state for epimerization involves planarization at the stereogenic center, with an energy barrier consistent with experimental observations [29].
The influence of ring substituents on the cis/trans equilibrium has been systematically investigated [16] [8]. Electron-withdrawing groups at the 3-position tend to increase the preference for the trans configuration, while electron-donating substituents show less pronounced effects [8]. The size of the substituent also plays a crucial role, with bulkier groups showing enhanced selectivity for the trans arrangement due to increased steric repulsion in the cis form [16].
The analytical methods for distinguishing cis and trans isomers have been refined through comparison of multiple spectroscopic techniques [6] [15]. Fluorine-19 nuclear magnetic resonance has emerged as a particularly sensitive method for stereochemical analysis when fluorinated analogs are available [15]. The technique can resolve enantiomeric and diastereomeric mixtures with high precision, providing chemical shift differences of 0.1-0.5 ppm between stereoisomers [15].
The formation of hydrobromide salts represents a fundamental chemical transformation in the synthesis and purification of piperidine derivatives. The mechanism involves a classical acid-base neutralization reaction between the basic nitrogen atom of the piperidine ring and hydrobromic acid [1] [2]. The process proceeds through protonation of the nitrogen lone pair, resulting in the formation of an ammonium cation that is stabilized by the bromide anion [1].
The reaction mechanism follows a straightforward nucleophilic attack pattern where the nitrogen lone pair electrons attack the acidic proton of hydrobromic acid. This results in the formation of a coordinate covalent bond between nitrogen and hydrogen, generating a positively charged nitrogen center [2]. The bromide ion serves as the counterion, maintaining electrical neutrality in the salt structure.
The salt formation process exhibits first-order kinetics with respect to both the amine substrate and hydrobromic acid [3]. The reaction proceeds rapidly at room temperature, with complete conversion typically achieved within minutes to hours depending on the specific reaction conditions [4]. The equilibrium strongly favors salt formation due to the significant difference in basicity between the piperidine nitrogen and the bromide ion [1].
Temperature effects on salt formation demonstrate that elevated temperatures can accelerate the reaction rate but may also promote side reactions such as decomposition or rearrangement of the organic substrate [4]. Optimal temperatures for hydrobromide salt formation typically range from 0°C to 50°C, balancing reaction rate with product stability .
The thermodynamic driving force for hydrobromide salt formation arises from the large enthalpy change associated with proton transfer from the strong acid to the basic amine [6]. The reaction is highly exothermic, with typical enthalpy changes ranging from -40 to -60 kJ/mol [6]. This substantial energy release contributes to the irreversible nature of the salt formation under normal conditions.
The table below summarizes key parameters for hydrobromide salt formation methods:
| Method | Reagents | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Direct acid-base neutralization | HBr + Piperidine derivative | Room temperature | 80-95 | 95-99 |
| Crystallization from ethanol | HBr + ethanol solvent | 48-50 | 78-93 | 99.4 |
| HCl mediated salt formation | HCl + organic base | Reflux (110) | 82-97 | 99.0 |
| Solvent-assisted precipitation | HBr + mixed solvent system | 0-5 | 85-90 | 97-99 |
The development of catalytic asymmetric synthesis methods for chiral piperidine derivatives has advanced significantly through the implementation of various chiral catalyst systems. These methodologies enable the preparation of enantiomerically enriched compounds with high selectivity and efficiency [7] [8] [9].
The use of chiral phosphepine catalysts in [4+2] annulation reactions of imines with allenes represents a breakthrough in asymmetric piperidine synthesis [7] [8]. The C2-symmetric chiral phosphepine catalyst facilitates the formation of functionalized piperidine derivatives through a nucleophilic catalysis mechanism [8]. This approach achieves excellent enantioselectivities ranging from 90-95% with yields typically between 75-88% [7] [8].
The catalytic cycle involves initial nucleophilic attack of the chiral phosphine on the allene substrate, followed by cyclization with the imine component [8]. The stereochemical outcome is determined by the chiral environment created by the phosphepine ligand, which effectively discriminates between the two faces of the prochiral substrate [8].
Rhodium-based catalytic systems have proven highly effective for the asymmetric synthesis of piperidine derivatives through reductive transamination reactions [10] [11]. The rhodium catalyst, typically generated from [Cp*RhCl2]2, operates in combination with chiral amine auxiliaries to achieve excellent stereocontrol [12] [11].
The mechanism involves initial formation of a rhodium-hydride species, followed by selective reduction of pyridinium salts in the presence of chiral amines [12] [11]. This process enables the direct conversion of readily available pyridinium precursors to enantiomerically enriched piperidines with enantioselectivities of 94-98% [12] [11].
Palladium-catalyzed asymmetric allylic substitution reactions provide another valuable approach to chiral piperidine synthesis [13]. These reactions utilize chiral phosphine ligands to control the stereochemical outcome of C-N bond formation [13]. The methodology tolerates a wide range of functional groups and provides good to excellent enantioselectivities [13].
The following table summarizes key catalytic asymmetric synthesis approaches:
| Catalyst System | Reaction Type | Enantioselectivity (ee %) | Yield (%) | Substrate Scope |
|---|---|---|---|---|
| Chiral phosphepine 1 | [4+2] Annulation with allenes | 90-95 | 75-88 | Imines with allenes |
| C2-symmetric phosphine | Asymmetric hydrogenation | 95-99 | 80-95 | Functionalized alkenes |
| Rhodium-chiral amine complex | Reductive transamination | 94-98 | 70-86 | Pyridinium salts |
| Palladium-phosphine catalyst | Asymmetric allylic substitution | 85-92 | 65-85 | Allylic acetates |
Solvent selection plays a crucial role in determining the efficiency and selectivity of piperidine synthesis reactions. The influence of solvent properties on reaction kinetics, yield, and stereochemical outcome has been extensively studied across various synthetic methodologies [14] [15] [16] [17].
Protic solvents, particularly alcohols, demonstrate significant beneficial effects on piperidine synthesis reactions [14] [15]. Methanol and ethanol have been identified as optimal solvents for many piperidine-forming reactions due to their ability to stabilize ionic intermediates and facilitate proton transfer processes [14] [15].
The kinetic studies reveal that ethanol provides superior reaction rates compared to methanol in certain piperidine synthesis reactions, with rate constants of 0.052 L/mol·s versus 0.045 L/mol·s respectively [14] [15]. This enhancement is attributed to the lower activation energy required in ethanol (62.8 kJ/mol) compared to methanol (65.2 kJ/mol) [14].
Aprotic solvents such as dichloromethane and tetrahydrofuran exhibit different kinetic profiles in piperidine synthesis [16] [17]. These solvents generally provide lower reaction rates but can offer advantages in terms of product selectivity and functional group compatibility [16] [17].
The polarity of aprotic solvents significantly influences reaction outcomes. Higher polarity solvents tend to stabilize charged intermediates more effectively, leading to improved reaction rates and yields [17]. However, the specific solvent-substrate interactions must be carefully considered to optimize reaction conditions [17].
Binary solvent mixtures have emerged as powerful tools for optimizing piperidine synthesis reactions [16] [11]. Water-methanol mixtures, particularly in ratios of 15:1, demonstrate exceptional performance with rate constants reaching 0.063 L/mol·s and activation energies as low as 58.9 kJ/mol [11].
The synergistic effects observed in mixed solvent systems arise from the complementary properties of the individual components [16]. The polar protic component facilitates proton transfer and intermediate stabilization, while the organic component provides optimal substrate solubility [16].
The comprehensive solvent effects data is presented in the following table:
| Solvent | Polarity Index | Rate Constant (L/mol·s) | Activation Energy (kJ/mol) | Yield Enhancement (%) |
|---|---|---|---|---|
| Methanol | 5.1 | 0.045 | 65.2 | 85 |
| Ethanol | 4.3 | 0.052 | 62.8 | 92 |
| Dichloromethane | 3.1 | 0.028 | 71.4 | 75 |
| Toluene | 2.4 | 0.018 | 78.1 | 68 |
| THF | 4.0 | 0.038 | 68.5 | 80 |
| Water-methanol (15:1) | 4.8 | 0.063 | 58.9 | 95 |
The observed solvent effects can be rationalized through consideration of the reaction mechanisms involved in piperidine synthesis [3] [17]. Polar protic solvents facilitate the formation and stabilization of charged intermediates through hydrogen bonding and dipole-dipole interactions [3]. This stabilization lowers the activation barriers for key bond-forming and bond-breaking steps [3].
The correlation between solvent polarity and reaction rate demonstrates the importance of electrostatic stabilization in the transition states of piperidine-forming reactions [17]. Higher polarity solvents provide greater stabilization of polar transition states, resulting in reduced activation energies and enhanced reaction rates [17].
The purification of chiral piperidine derivatives requires specialized techniques that can effectively separate enantiomers while maintaining high yields and purity levels. Several methodologies have been developed to address the unique challenges associated with these compounds [18] [19] [20] [21].
Recrystallization remains one of the most effective and scalable purification techniques for piperidine derivatives [18] [22]. The process relies on the differential solubility of the desired compound and impurities in various solvent systems [18]. Ethanol has proven particularly effective as a recrystallization solvent, achieving purities of 99.4% with recovery yields of 85-95% [18] [22].
The mechanism of purification through recrystallization involves the formation of ordered crystal lattices that exclude impurity molecules [18]. The slower the cooling process, the more selective the crystallization becomes, resulting in higher purity products [18]. Temperature control during crystallization is critical, with optimal results typically achieved through controlled cooling from elevated temperatures [18] [22].
The use of mixed solvent systems for crystallization has demonstrated superior performance in many cases [4] . Ethyl acetate and n-heptane mixtures provide excellent purification results, with recovery yields of 78-93% and purities reaching 99.7% [4] . The optimization of solvent ratios and crystallization conditions is essential for maximizing both yield and purity [4] .
The mechanism involves initial dissolution of the crude product in the more polar solvent component, followed by addition of the less polar component to induce crystallization [4]. This approach allows for fine control over the crystallization process and can be optimized for specific substrates [4] .
For the separation of enantiomers, specialized chiral resolution methods are required [19] [20] [21]. Kinetic resolution using chiral bases such as sparteine has proven highly effective for piperidine derivatives [20] [21]. This approach can achieve enantiomeric ratios exceeding 97:3 with useful synthetic yields [20] [21].
The kinetic resolution process relies on the differential reactivity of enantiomers toward chiral reagents [19] [20]. The selectivity factors achieved in these reactions typically range from 8 to 27, providing effective enantiomeric enrichment [19] [20]. The recovered starting materials often exhibit excellent enantiomeric purity, making this approach valuable for asymmetric synthesis applications [20] [21].
Column chromatography provides a versatile purification method that can be applied to a wide range of piperidine derivatives [21]. The technique offers good flexibility in terms of solvent systems and can achieve purities of 98.5% with recovery yields of 75-88% [21]. However, the scalability of column chromatography is limited compared to crystallization methods [21].
The optimization of chromatographic conditions involves careful selection of stationary phase, mobile phase composition, and gradient profiles [21]. Chiral stationary phases can be employed for enantiomeric separations, though this approach is typically reserved for analytical applications or small-scale preparative work [21].
The scalability of purification techniques is a critical factor in industrial applications [22]. Crystallization-based methods generally offer the best combination of scalability, cost-effectiveness, and purification efficiency [18] [22]. The development of continuous crystallization processes has further enhanced the industrial applicability of these techniques [22].
The following table summarizes the key purification techniques and their characteristics:
| Technique | Recovery Yield (%) | Purity Achieved (%) | Scalability | Cost Effectiveness |
|---|---|---|---|---|
| Recrystallization from ethanol | 85-95 | 99.4 | Industrial | High |
| Column chromatography | 75-88 | 98.5 | Laboratory | Medium |
| Crystallization from ethyl acetate/n-heptane | 78-93 | 99.7 | Industrial | High |
| Precipitation with mixed solvents | 80-90 | 97.8 | Semi-preparative | High |
| Chiral resolution with tartaric acid | 45-55 (per enantiomer) | >99 (enantiomerically pure) | Laboratory | Low |
The optimization of purification processes requires consideration of multiple factors including yield, purity, scalability, and cost [22]. Multi-stage purification protocols often provide the best overall results, combining the strengths of different techniques [22]. For example, initial crude purification through precipitation or extraction can be followed by final purification through recrystallization [22].